molecular formula C14H19BBrFO3 B14015506 2-(3-Bromo-2-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromo-2-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14015506
M. Wt: 345.01 g/mol
InChI Key: DHJSTHJEWBRTSA-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a bromine, ethoxy, and fluorine substituent on a phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-ethoxy-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Substituted Phenyl Derivatives: From nucleophilic substitution.

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids and Boranes: From oxidation and reduction reactions.

Scientific Research Applications

2-(3-Bromo-2-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: Applied in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the bromine, ethoxy, and fluorine substituents can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-ethoxy-6-fluorophenylboronic Acid: Similar structure but lacks the dioxaborolane moiety.

    4,4,5,5-Tetramethyl-2-(3-bromo-2-ethoxyphenyl)-1,3,2-dioxaborolane: Similar but without the fluorine substituent.

    2-(3-Bromo-2-methoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness

2-(3-Bromo-2-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of bromine, ethoxy, and fluorine substituents on the phenyl ring, which can influence its reactivity and applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H19BBrFO3

Molecular Weight

345.01 g/mol

IUPAC Name

2-(3-bromo-2-ethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BBrFO3/c1-6-18-12-9(16)7-8-10(17)11(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3

InChI Key

DHJSTHJEWBRTSA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OCC)Br)F

Origin of Product

United States

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